5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester
Overview
Description
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 1824068-41-8 . It has a linear formula of C8H9BrO2S . The compound is a light yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 5-bromo-2-methyl-3-thiophenecarboxylate . The InChI code is 1S/C8H9BrO2S/c1-3-11-8(10)6-4-7(9)12-5(6)2/h4H,3H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 249.13 . It is a light yellow liquid .Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of trisubstituted isoxazole derivatives, which are novel nonsteroidal antagonists of farnesoid x receptor (fxr) . FXR plays an important role in the regulation of cholesterol, lipid, and glucose metabolism .
Mode of Action
It’s worth noting that compounds of this nature are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in the synthesis of fxr antagonists , it may indirectly influence the pathways regulated by this receptor, including those involved in cholesterol, lipid, and glucose metabolism .
Result of Action
As a potential reagent in the synthesis of fxr antagonists , it could contribute to the modulation of FXR activity, thereby influencing the regulation of cholesterol, lipid, and glucose metabolism .
Action Environment
It’s worth noting that the compound is a light yellow liquid and should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability.
Properties
IUPAC Name |
ethyl 5-bromo-2-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-7(9)12-5(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVQKMOOWVVMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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